- Preparation of indole- and indole phosphate derivatives as modulators of human aryl hydrocarbon receptors for the treatment of cancer, World Intellectual Property Organization, , ,
Cas no 959238-71-2 (5,6-difluoro-1h-indole-3-carboxylic Acid)
5,6-difluoro-1h-indole-3-carboxylic Acid Chemical and Physical Properties
Names and Identifiers
-
- 5,6-difluoro-1h-indole-3-carboxylic Acid
- 5,6-Difluoro-1H-indole-3-carboxylic acid (ACI)
- SY322840
- 959238-71-2
- AKOS006313826
- DTXSID10652973
- EN300-698190
- Z1198266511
- P19186
- AS-78699
- MFCD09954942
- CS-0184772
- 5,6-DIFLUORO-1H-INDOLE-3-CARBOXYLICACID
- SCHEMBL17429453
-
- MDL: MFCD09954942
- Inchi: 1S/C9H5F2NO2/c10-6-1-4-5(9(13)14)3-12-8(4)2-7(6)11/h1-3,12H,(H,13,14)
- InChI Key: CLBRCFZJWOOLLI-UHFFFAOYSA-N
- SMILES: O=C(C1C2C(=CC(=C(C=2)F)F)NC=1)O
Computed Properties
- Exact Mass: 197.02883473g/mol
- Monoisotopic Mass: 197.02883473g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 249
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 53.1Ų
5,6-difluoro-1h-indole-3-carboxylic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB535521-1 g |
5,6-Difluoro-1H-indole-3-carboxylic acid; . |
959238-71-2 | 1g |
€597.20 | 2023-04-14 | ||
| Enamine | EN300-698190-0.05g |
5,6-difluoro-1H-indole-3-carboxylic acid |
959238-71-2 | 95.0% | 0.05g |
$50.0 | 2025-03-21 | |
| Enamine | EN300-698190-0.1g |
5,6-difluoro-1H-indole-3-carboxylic acid |
959238-71-2 | 95.0% | 0.1g |
$77.0 | 2025-03-21 | |
| Enamine | EN300-698190-0.25g |
5,6-difluoro-1H-indole-3-carboxylic acid |
959238-71-2 | 95.0% | 0.25g |
$110.0 | 2025-03-21 | |
| Enamine | EN300-698190-0.5g |
5,6-difluoro-1H-indole-3-carboxylic acid |
959238-71-2 | 95.0% | 0.5g |
$209.0 | 2025-03-21 | |
| Enamine | EN300-698190-1.0g |
5,6-difluoro-1H-indole-3-carboxylic acid |
959238-71-2 | 95.0% | 1.0g |
$299.0 | 2025-03-21 | |
| Enamine | EN300-698190-2.5g |
5,6-difluoro-1H-indole-3-carboxylic acid |
959238-71-2 | 95.0% | 2.5g |
$586.0 | 2025-03-21 | |
| Enamine | EN300-698190-5.0g |
5,6-difluoro-1H-indole-3-carboxylic acid |
959238-71-2 | 95.0% | 5.0g |
$867.0 | 2025-03-21 | |
| Enamine | EN300-698190-10.0g |
5,6-difluoro-1H-indole-3-carboxylic acid |
959238-71-2 | 95.0% | 10.0g |
$1286.0 | 2025-03-21 | |
| eNovation Chemicals LLC | D630548-100mg |
5,6-difluoro-1H-indole-3-carboxylic acid |
959238-71-2 | 97% | 100mg |
$100 | 2024-07-21 |
5,6-difluoro-1h-indole-3-carboxylic Acid Production Method
Production Method 1
1.2 Reagents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water ; 8 h, reflux; cooled
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 3
Production Method 2
- Preparation of urea compounds as STING inhibitor, China, , ,
Production Method 3
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
- Preparation of quinuclidine compounds for modulating α7-nicotinic acetylcholine receptor activity, World Intellectual Property Organization, , ,
Production Method 4
1.2 Reagents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water ; 8 h, reflux; cooled
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 3
- Preparation of indole compounds and their use in stimulating the immune system and treatment of cancer, World Intellectual Property Organization, , ,
5,6-difluoro-1h-indole-3-carboxylic Acid Raw materials
5,6-difluoro-1h-indole-3-carboxylic Acid Preparation Products
5,6-difluoro-1h-indole-3-carboxylic Acid Suppliers
5,6-difluoro-1h-indole-3-carboxylic Acid Related Literature
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
Additional information on 5,6-difluoro-1h-indole-3-carboxylic Acid
Introduction to 5,6-difluoro-1H-indole-3-carboxylic Acid (CAS No. 959238-71-2)
5,6-difluoro-1H-indole-3-carboxylic acid, identified by the chemical abstracts service number CAS No. 959238-71-2, is a fluorinated indole derivative that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural properties and potential biological activities. This compound belongs to the class of heterocyclic aromatic molecules, which are widely recognized for their role in the development of novel therapeutic agents. The presence of fluorine atoms at the 5 and 6 positions of the indole ring introduces specific electronic and steric effects that can modulate the pharmacokinetic and pharmacodynamic profiles of the molecule, making it a valuable scaffold for drug discovery.
The synthesis of 5,6-difluoro-1H-indole-3-carboxylic acid involves multi-step organic transformations, typically starting from commercially available precursors such as indole or its derivatives. The introduction of fluorine atoms is often achieved through halogenation-replacement reactions or metal-catalyzed cross-coupling processes. These synthetic strategies require precise control over reaction conditions to ensure high yield and purity, which are critical for pharmaceutical applications. Advanced techniques in flow chemistry and green solvent systems have been explored to optimize the synthesis, aligning with the growing emphasis on sustainable chemical practices.
One of the most compelling aspects of 5,6-difluoro-1H-indole-3-carboxylic acid is its potential as a building block for more complex pharmacophores. The indole core is a well-documented scaffold in medicinal chemistry, with numerous examples of biologically active compounds derived from it. The fluorinated version of this molecule has shown promise in various preclinical studies as a modulator of enzyme activity and receptor binding. For instance, researchers have investigated its interactions with serine proteases and kinase inhibitors, where the fluorine atoms enhance binding affinity and selectivity.
Recent advancements in computational chemistry have further illuminated the structural features that contribute to the biological activity of 5,6-difluoro-1H-indole-3-carboxylic acid. Molecular docking simulations and quantum mechanical calculations have revealed that the electron-withdrawing nature of fluorine atoms at positions 5 and 6 stabilizes the negative charge on the carboxylate group at position 3, facilitating interactions with polar residues in protein targets. Additionally, the spatial arrangement of these substituents optimizes hydrogen bonding potential, which is crucial for drug-receptor interactions.
In the realm of drug development, 5,6-difluoro-1H-indole-3-carboxylic acid has been explored as a precursor for more sophisticated derivatives. For example, its conversion into amides or esters allows for further functionalization, enabling the creation of molecules with tailored pharmacological properties. These derivatives have shown promise in treating conditions such as inflammation and neurodegenerative disorders. The versatility of this scaffold underscores its importance in modern drug design.
The pharmacokinetic profile of 5,6-difluoro-1H-indole-3-carboxylic acid is another area of active investigation. Fluorinated aromatic compounds are known to exhibit improved metabolic stability and oral bioavailability compared to their non-fluorinated counterparts. This characteristic makes them particularly attractive for developing drugs that require systemic administration. Studies using animal models have demonstrated that derivatives of this compound can achieve significant therapeutic effects with favorable pharmacokinetic parameters.
From a regulatory perspective, 5,6-difluoro-1H-indole-3-carboxylic acid (CAS No. 959238-71-2) must meet stringent quality standards to be approved for pharmaceutical use. Manufacturers must adhere to Good Manufacturing Practices (GMP) to ensure consistency and safety in production. Analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are employed to verify the identity and purity of the compound throughout its lifecycle.
The future prospects for 5,6-difluoro-1H-indole-3-carboxylic acid are promising, with ongoing research focusing on expanding its applications in drug discovery and therapy development. Collaborative efforts between academic institutions and pharmaceutical companies are likely to yield novel derivatives with enhanced efficacy and reduced side effects. As computational methods continue to evolve, so too will our ability to predict and optimize the biological activity of this class of compounds.
In conclusion,5,6-difluoro-1H-indole-3-carboxylic acid represents a significant advancement in medicinal chemistry due to its unique structural features and potential therapeutic applications. Its role as a versatile scaffold for drug development underscores its importance in addressing unmet medical needs. With continued innovation in synthetic methodologies and computational biology,this compound is poised to make substantial contributions to future generations of therapeutics.
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